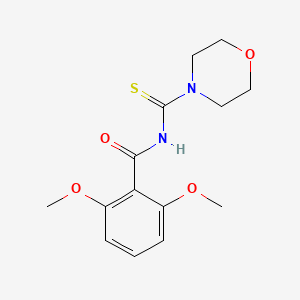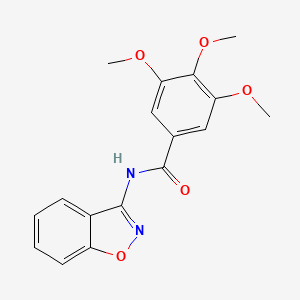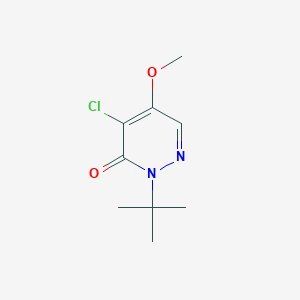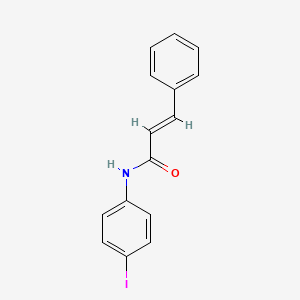
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various cellular targets. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals, which leads to the prevention of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be stable under various conditions, which makes it suitable for long-term storage and handling. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be soluble in various solvents, which makes it suitable for different experimental conditions. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods, which makes it accessible for various research groups. However, 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit toxicity in some cell lines, which requires caution in handling and dosing. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline may also exhibit potential side effects in vivo, which requires further investigation.
Direcciones Futuras
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an antioxidant agent, as it has shown promising results in scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can also be further studied for its potential as a lead compound for drug discovery, as it has a unique chemical structure that can be modified for different applications.
Conclusion
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research, including its potential as an anticancer agent, anti-inflammatory agent, antioxidant agent, and lead compound for drug discovery.
Métodos De Síntesis
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a tetrahydroisoquinoline. The Vilsmeier-Haack reaction involves the condensation of an amine with a formyl group to form an iminium ion, which then undergoes cyclization to form a tetrahydroisoquinoline. The synthesis of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through the Pictet-Spengler reaction, which involves the condensation of 3-methyl-2-nitrobenzaldehyde with tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an antioxidant agent, as it has been shown to scavenge free radicals.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-8-15(16(12)19(21)22)17(20)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJGBPUASSWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)


![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)






![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)